molecular formula C11H20F4O7P2 B13418049 Phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester) CAS No. 74038-48-5

Phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester)

Cat. No.: B13418049
CAS No.: 74038-48-5
M. Wt: 402.21 g/mol
InChI Key: MYHZUIZKAADVJU-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester) is a useful research compound. Its molecular formula is C11H20F4O7P2 and its molecular weight is 402.21 g/mol. The purity is usually 95%.
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Biological Activity

Phosphonic acids and their derivatives, including phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester), are of significant interest in biological research due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial properties, potential endocrine-disrupting effects, and stability in biological systems.

Overview of Phosphonic Acids

Phosphonic acids are organophosphorus compounds that have been recognized for their antibacterial properties and roles in medicinal chemistry. They often serve as structural analogs of phosphates and can interfere with various biological processes. The compound is a derivative that may exhibit unique properties due to its specific functional groups.

Antibacterial Activity

Phosphonic acids have been documented for their effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens. For instance, compounds like fosfomycin have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The structural characteristics of phosphonic acid derivatives often enhance their ability to inhibit bacterial growth.

Table 1: Antibacterial Activity of Phosphonic Acid Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
FosfomycinE. coli8 µg/mL
CidofovirHSV0.5 µg/mL
AdefovirHBV2 µg/mL
Phosphonic Acid EsterVariousTBD

Endocrine Disruption Potential

Recent studies have indicated that certain organophosphorus compounds, including diethyl phosphate (DEP), can disrupt endocrine functions. Chronic exposure to DEP has been linked to thyroid hormone disorders in rats, suggesting potential risks for human health . The molecular interactions between DEP and thyroid hormone-related enzymes indicate that phosphonic acid derivatives may also possess similar endocrine-disrupting capabilities.

Case Study: Effects of Diethyl Phosphate on Thyroid Hormones

A study assessed the impact of chronic DEP exposure on male rats, revealing:

  • Hyperthyroidism Symptoms : Increased levels of thyroid hormones.
  • Gene Expression Changes : Altered expression of genes related to thyroid hormone synthesis.
  • Molecular Interactions : Strong interactions with enzymes involved in thyroid hormone metabolism.

Stability and Hydrolysis

The stability of phosphonic acid derivatives is crucial for their biological applications. Studies have shown that certain phosphonate esters maintain stability under various pH conditions and in the presence of biological fluids like rat plasma . The hydrolysis rates of these compounds can vary significantly based on the alkyl groups attached.

Table 2: Stability Data for Phosphonate Esters

CompoundpH LevelStability DurationHydrolysis Rate (h⁻¹)
Diethyl Ester124 hStable
Diisopropyl Ester1124 hStable

Properties

CAS No.

74038-48-5

Molecular Formula

C11H20F4O7P2

Molecular Weight

402.21 g/mol

IUPAC Name

(3-diethoxyphosphoryl-1,1,3,3-tetrafluoroprop-1-en-2-yl) diethyl phosphate

InChI

InChI=1S/C11H20F4O7P2/c1-5-18-23(16,19-6-2)11(14,15)9(10(12)13)22-24(17,20-7-3)21-8-4/h5-8H2,1-4H3

InChI Key

MYHZUIZKAADVJU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=C(F)F)OP(=O)(OCC)OCC)(F)F)OCC

Origin of Product

United States

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